

Technical Guide: Spectroscopic Characterization of 3-Bromoisoquinolin-1-amine

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Compound of Interest

Compound Name: 3-Bromoisoquinolin-1-amine

CAS No.: 40073-36-7

Cat. No.: B3009917

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Executive Summary & Pharmacophore Context

3-Bromoisoquinolin-1-amine (also known as 1-amino-3-bromoisoquinoline) is a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and CNS-active agents.^[1] Its value lies in its bifunctional reactivity:

- C1-Amine: Serves as a hydrogen bond donor/acceptor or a handle for acylation/alkylation.^[1]
- C3-Bromide: A highly specific site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the carbon skeleton without interfering with the benzene ring.^[1]

Accurate characterization is vital because regioisomers (e.g., 4-bromo analogs) possess distinct electronic properties that can derail Structure-Activity Relationship (SAR) studies.^[1]

Physical & Chemical Properties Matrix

Before advanced spectroscopy, the compound must meet these baseline physical specifications to ensure isolation purity.

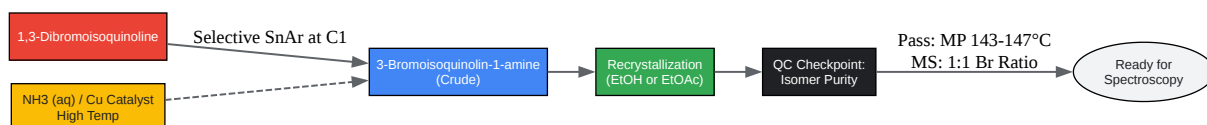
Property	Specification	Notes
CAS Number	13130-79-5	Unique identifier.[1][3][4][5]
Molecular Formula		
Molecular Weight	223.07 g/mol	Monoisotopic mass (for).[1]
Appearance	Yellow to light brown crystalline powder	Darkening indicates oxidation or trace impurities.[1]
Melting Point	143°C – 147°C	Sharp range indicates high purity.[1] Broadening >2°C suggests solvent entrapment. [1]
Solubility	DMSO, Methanol, Ethyl Acetate	Limited solubility in non-polar alkanes (Hexane).[1]

Synthesis & Purity Context

Understanding the synthesis origin helps anticipate specific impurities (e.g., unreacted starting material or regioisomers).[1] The most robust route typically involves nucleophilic aromatic substitution (

) on 1,3-dibromoisoquinoline.[1]

Workflow Visualization: Synthesis & QC Logic



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Figure 1: Synthesis workflow highlighting the critical purification step required before spectroscopic validation.

Spectroscopic Characterization Protocols

A. Mass Spectrometry (HRMS/LC-MS)

Mass spectrometry provides the primary confirmation of the halogen substitution pattern.^[1]

- Ionization Mode: Electrospray Ionization (ESI+).^[1]
- Diagnostic Feature: The Bromine Isotope Pattern.^[1] Bromine exists as (50.7%) and (49.3%).^[1]
- Expected Signals:
 - : Two peaks of nearly equal intensity separated by 2 mass units.^[1]
 - m/z 223.0: Corresponds to isotopologue.^[1]
 - m/z 225.0: Corresponds to isotopologue.^[1]

“

Technical Note: If the intensity ratio deviates significantly from 1:1 (e.g., 3:1), the sample is likely contaminated with a non-brominated impurity or a chloro-derivative (which has a 3:1 isotope ratio).^[1]

B. Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural elucidation.[1] The lack of a proton at C1 and C3, combined with the presence of an isolated singlet at C4, confirms the substitution pattern.

H NMR (400 MHz, DMSO-

)

Solvent Choice: DMSO-

is preferred over

to clearly resolve the exchangeable

protons, which often broaden or disappear in chloroform.[1]

Position	Shift (, ppm)	Multiplicity	Integration	Assignment Logic
	7.20 – 7.50	Broad Singlet	2H	Exchangeable with .[1] Chemical shift varies with concentration.[1]
H4	~7.65	Singlet (s)	1H	Key Diagnostic. Isolated proton. [1] No coupling to H3 (Br) or H1 (Amine).[1]
H5, H6, H7	7.50 – 7.80	Multiplets	3H	Aromatic ring protons.[1] Overlapping region.
H8	8.10 – 8.25	Doublet (d)	1H	Deshielded due to "peri-effect" (proximity to the ring Nitrogen).[1]

C NMR (100 MHz, DMSO-

)

Look for the characteristic guanidine-like shift of C1 and the C-Br shift.[\[1\]](#)

- C1 (): 155.0 – 160.0 ppm (Most deshielded, adjacent to two nitrogens).[\[1\]](#)
- C3 (): 135.0 – 140.0 ppm.[\[1\]](#)
- C4: 110.0 – 115.0 ppm.[\[1\]](#)
- Bridgehead Carbons: Two signals in the 120-140 ppm range.[\[1\]](#)

C. Infrared Spectroscopy (FT-IR)

IR is useful for confirming the primary amine functionality.[\[1\]](#)

- Primary Amine (): Two sharp bands in the high-frequency region.[\[1\]](#)[\[6\]](#)
 - Asymmetric Stretch: ~3450 [\[1\]](#)[\[6\]](#)
 - Symmetric Stretch: ~3300 [\[1\]](#)
- C=N / C=C (Ring): 1580 – 1620

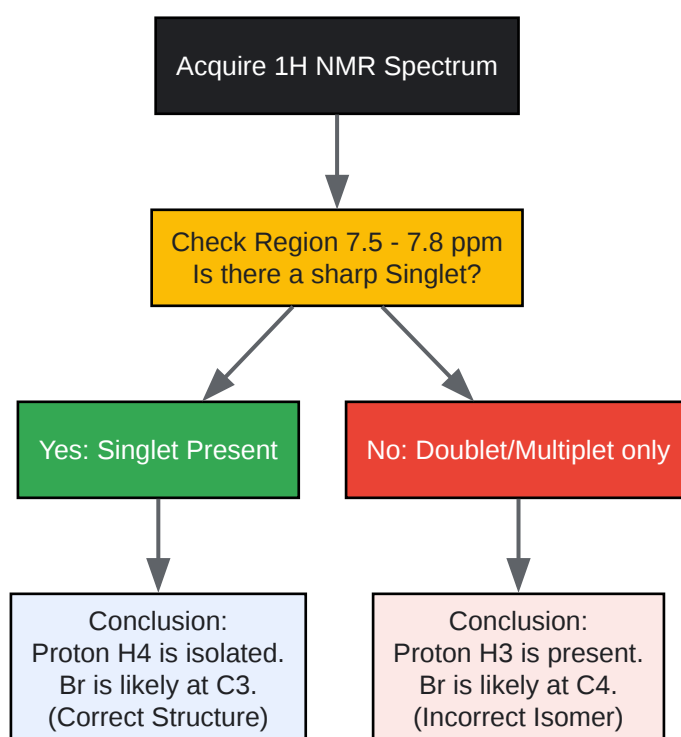
(Aromatic skeletal vibrations).[1]

- C-Br: 600 – 700

(Fingerprint region, often difficult to assign definitively without comparison).[1]

Structural Validation Logic

To ensure the sample is not the 4-bromo isomer (a common byproduct), use the following logic flow during NMR analysis.



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Figure 2: Decision tree for distinguishing 3-bromo vs. 4-bromo isomers using Proton NMR.

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